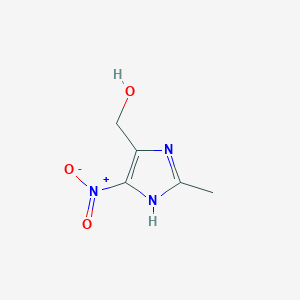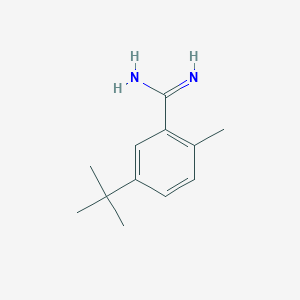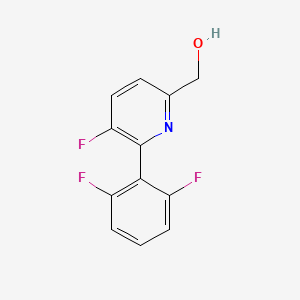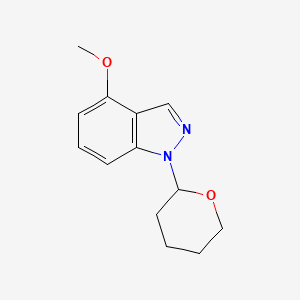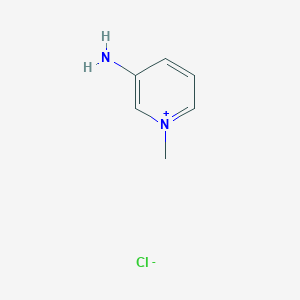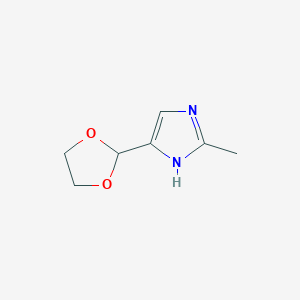
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is an organic compound that features both an imidazole ring and a dioxolane ring The imidazole ring is known for its presence in many biologically active molecules, while the dioxolane ring is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction can yield dihydroimidazole derivatives.
Substitution: Halogenation can produce halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand for metal complexes. Its imidazole ring is known to coordinate with metal ions, making it useful in bioinorganic chemistry.
Medicine
Medically, derivatives of this compound are investigated for their potential as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common pharmacophore in many drugs, and the addition of the dioxolane ring can enhance biological activity.
Industry
In industry, this compound can be used in the production of polymers and as a stabilizer in various formulations. Its ability to form stable complexes with metals makes it valuable in materials science.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The dioxolane ring can enhance the compound’s stability and solubility, improving its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: This compound also contains a dioxolane ring but differs in its aromatic aldehyde group.
2-Methylimidazole: Lacks the dioxolane ring but shares the imidazole core structure.
1,3-Dioxolane: Contains the dioxolane ring but lacks the imidazole structure.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is unique due to the combination of the imidazole and dioxolane rings in a single molecule
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9-5)7-10-2-3-11-7/h4,7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
JXVFCUGWFIJYAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)
